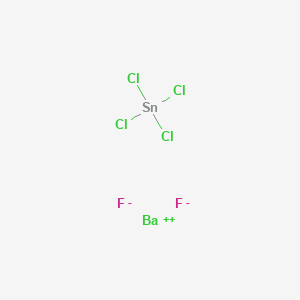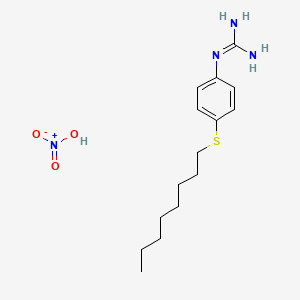
Nitric acid;2-(4-octylsulfanylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid;2-(4-octylsulfanylphenyl)guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound, in particular, is characterized by the presence of a guanidine group attached to a phenyl ring, which is further substituted with an octylsulfanyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidines, including nitric acid;2-(4-octylsulfanylphenyl)guanidine, typically involves the reaction of amines with activated guanidine precursors. One common method is the addition of amines to carbodiimides . Another approach involves the use of thioureas in conjunction with thiophilic metal salts . The reaction conditions are generally mild, and the reactions can be carried out in various solvents, including water and ethanol .
Industrial Production Methods
Industrial production of guanidines often employs commercially available guanylating reagents such as di(imidazole-1-yl)methanimine . This reagent allows for the stepwise displacement of its imidazole groups by amines, providing a convenient route to N,N′-disubstituted guanidines . The process is efficient and can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Nitric acid;2-(4-octylsulfanylphenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nitrating agents like nitric acid for electrophilic aromatic substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nitration can introduce nitro groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
Nitric acid;2-(4-octylsulfanylphenyl)guanidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of nitric acid;2-(4-octylsulfanylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable guanidinium cations, which interact with negatively charged biological molecules . These interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine Nitrate: A colorless, water-soluble salt used as a precursor for nitroguanidine and in pyrotechnics.
S-Methylisothiourea: An efficient guanidylating agent used in the synthesis of guanidines.
Di(imidazole-1-yl)methanimine: A guanylating reagent used for the stepwise synthesis of N,N′-disubstituted guanidines.
Uniqueness
Nitric acid;2-(4-octylsulfanylphenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octylsulfanyl group enhances its lipophilicity, making it suitable for applications that require membrane permeability .
Eigenschaften
CAS-Nummer |
214466-97-4 |
|---|---|
Molekularformel |
C15H26N4O3S |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
nitric acid;2-(4-octylsulfanylphenyl)guanidine |
InChI |
InChI=1S/C15H25N3S.HNO3/c1-2-3-4-5-6-7-12-19-14-10-8-13(9-11-14)18-15(16)17;2-1(3)4/h8-11H,2-7,12H2,1H3,(H4,16,17,18);(H,2,3,4) |
InChI-Schlüssel |
SIZUMUITJAFGLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


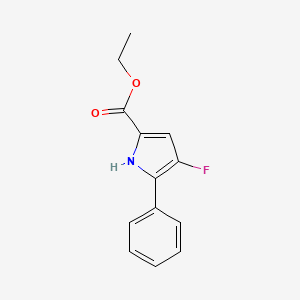

![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)

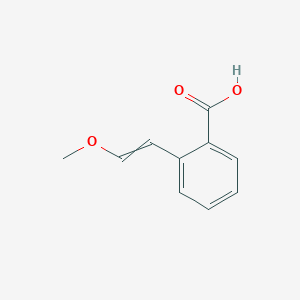
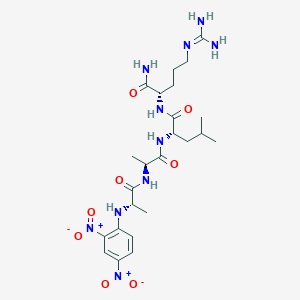
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)

![4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B14261498.png)
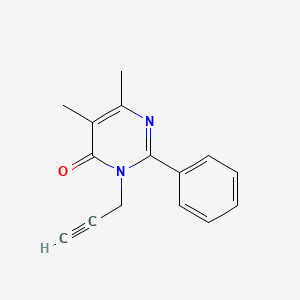
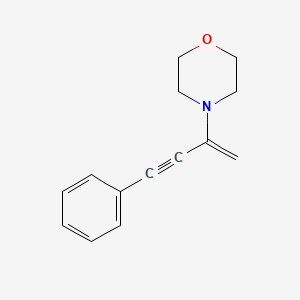
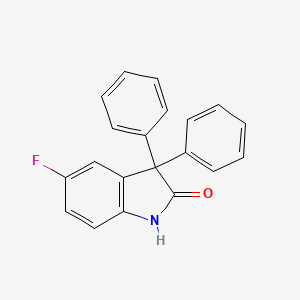
![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)
